5-Amino-2-cyclohexyl-1,2,4-thiadiazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-cyclohexyl-1,2,4-thiadiazol-3(2H)-one is a heterocyclic compound containing a thiadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-cyclohexyl-1,2,4-thiadiazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of cyclohexylamine with thiocarbonyl compounds followed by cyclization.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might reduce the thiadiazole ring or other functional groups.
Substitution: Various substitution reactions could occur, especially at the amino group or the thiadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-Amino-2-cyclohexyl-1,2,4-thiadiazol-3(2H)-one might be used as a building block for synthesizing more complex molecules.
Biology
Biologically, thiadiazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry
Industrially, thiadiazole compounds might be used in the development of new materials or as intermediates in chemical synthesis.
Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context. Generally, thiadiazole compounds might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed study.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Amino-1,3,4-thiadiazole-2-thiol
- 2-Amino-1,3,4-thiadiazole
- 5-Phenyl-1,2,4-thiadiazole-3(2H)-one
Uniqueness
5-Amino-2-cyclohexyl-1,2,4-thiadiazol-3(2H)-one might be unique in its specific substitution pattern, which could influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C8H13N3OS |
---|---|
Molekulargewicht |
199.28 g/mol |
IUPAC-Name |
5-amino-2-cyclohexyl-1,2,4-thiadiazol-3-one |
InChI |
InChI=1S/C8H13N3OS/c9-7-10-8(12)11(13-7)6-4-2-1-3-5-6/h6H,1-5H2,(H2,9,10,12) |
InChI-Schlüssel |
SYHPLTLKDMQJDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2C(=O)N=C(S2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.